2-Ethyl-4-methylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNGAJYWUIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881254 | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-81-6 | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid (CAS Number: 108-81-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in organic synthesis and drug discovery. Its structural similarity to the established antiepileptic drug valproic acid has prompted investigations into its own biological activities, revealing potential therapeutic applications with a possibly improved safety profile. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth spectroscopic analysis for characterization, and a thorough exploration of its biological activities and potential applications in drug development. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS: 108-81-6), also known by synonyms such as 2-ethyl-4-methylvaleric acid and isobutylbutyric acid, is an organic compound with the molecular formula C₈H₁₆O₂.[1][2] Its structure features a pentanoic acid backbone with an ethyl group at the α-position and a methyl group at the γ-position. This branched aliphatic chain imparts specific physicochemical properties that influence its reactivity and biological interactions.

The primary interest for researchers and drug development professionals lies in its analogy to valproic acid (VPA), a widely used anticonvulsant.[3] VPA's clinical utility is hampered by significant side effects, including teratogenicity and hepatotoxicity.[3] Consequently, there is a substantial effort to develop structural analogues of VPA that retain or improve upon its therapeutic efficacy while exhibiting a more favorable safety profile. This compound has emerged as a compound of interest in this area, with preliminary studies suggesting it may lack some of the adverse effects associated with VPA.

This technical guide aims to serve as a centralized resource for scientists working with or considering the use of this compound in their research endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic organic acid odor.[4] Its branched structure prevents efficient crystal lattice packing, resulting in a low melting point and its liquid state under standard conditions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108-81-6 | [1][5] |

| Molecular Formula | C₈H₁₆O₂ | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 218-220 °C at 760 mmHg | Smolecule |

| Density | 0.908 g/cm³ | Smolecule |

| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |

| pKa (Predicted) | 4.82 ± 0.21 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[7][8]

Malonic Ester Synthesis Protocol

This protocol outlines the synthesis of this compound starting from diethyl malonate. The process involves a sequential alkylation followed by hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Formation of the Enolate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.

Step 2: First Alkylation (Introduction of the Isobutyl Group)

-

To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane (isobutyl bromide) (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

Step 3: Second Alkylation (Introduction of the Ethyl Group)

-

To the monoalkylated malonic ester, add a second equivalent of sodium ethoxide in absolute ethanol.

-

After stirring for 30 minutes, add ethyl iodide (1.0 equivalent) dropwise.

-

Heat the mixture to reflux for an additional 2-3 hours until the reaction is complete as indicated by TLC.

Step 4: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester groups to carboxylates.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

-

Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the effervescence ceases.

Step 5: Work-up and Purification

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis and Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 1H | -CH(Et)- |

| ~1.4-1.7 | Multiplet | 2H | -CH₂(Et) |

| ~1.2-1.4 | Multiplet | 2H | -CH₂(isobutyl) |

| ~1.7-1.9 | Multiplet | 1H | -CH(Me)₂ |

| ~0.9 | Triplet | 3H | -CH₃(Et) |

| ~0.85 | Doublet | 6H | -CH₃(isobutyl) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180-182 | -COOH |

| ~48-50 | -CH(Et)- |

| ~40-42 | -CH₂(isobutyl) |

| ~28-30 | -CH(Me)₂ |

| ~25-27 | -CH₂(Et) |

| ~22-24 | -CH₃(isobutyl) |

| ~12-14 | -CH₃(Et) |

FT-IR Spectroscopy

The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2960, 2870 | C-H stretch of alkyl groups |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1465 | C-H bend of CH₂ and CH₃ groups |

| ~1290 | C-O stretch of the carboxylic acid |

| ~940 | O-H bend of the carboxylic acid dimer |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 144.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 127) and the carboxyl group (-COOH, m/z 99).[9][10] Further fragmentation of the alkyl chain would also be observed.

Biological Activities and Potential Applications in Drug Development

The primary driver for research into this compound is its structural relationship to valproic acid. This has led to investigations into its potential as a safer alternative for treating neurological disorders.

Analogy to Valproic Acid and Reduced Teratogenicity

Valproic acid is a known teratogen, limiting its use in women of childbearing potential.[3] Studies on VPA analogues have shown that modifications to the chemical structure can significantly impact this adverse effect. Notably, some research suggests that certain analogues, including potentially this compound, exhibit reduced or no embryotoxicity compared to VPA. This is a critical area of investigation for developing next-generation antiepileptic drugs.

Anti-inflammatory Properties

There is emerging evidence suggesting that some branched-chain fatty acids possess anti-inflammatory properties. While specific studies on this compound are limited, related compounds have been shown to modulate inflammatory pathways.[11][12][13][14] This could open up therapeutic possibilities beyond neurological disorders, potentially in chronic inflammatory conditions. The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine production.

Effects on Endothelial Cell Proliferation

Some reports indicate that this compound may inhibit the proliferation of endothelial cells.[7] This anti-angiogenic potential could be relevant in cancer research, where the formation of new blood vessels is a critical step in tumor growth and metastasis. Further investigation is required to elucidate the underlying molecular mechanisms and to determine the therapeutic relevance of this observation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is a versatile building block in organic synthesis and a compound of considerable interest in medicinal chemistry and drug development. Its structural similarity to valproic acid, coupled with the potential for a more favorable safety profile, makes it a compelling candidate for further investigation as a therapeutic agent. This guide has provided a detailed overview of its properties, synthesis, characterization, and biological activities to support and inform future research in this exciting area.

References

- 1. This compound | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. 108-81-6|this compound|BLD Pharm [bldpharm.com]

- 4. Buy this compound | 108-81-6 [smolecule.com]

- 5. This compound | 108-81-6 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Ethyl-4-methylpentanoic Acid

Abstract: This technical guide provides a comprehensive examination of this compound, a branched-chain carboxylic acid with significant interest in synthetic and pharmaceutical research. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic pathway, with a detailed, field-proven protocol for the malonic ester synthesis, a cornerstone methodology in organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, from its foundational chemical identity to its potential biological significance.

This compound is an organic compound belonging to the class of branched carboxylic acids[1]. Its structure is defined by a pentanoic acid backbone substituted with an ethyl group at the alpha-carbon (position 2) and a methyl group at position 4[1]. The molecular formula is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol [1][2][3].

Structural Analysis

The IUPAC name, this compound, precisely describes its connectivity[2][4]. A critical feature of the molecule is the presence of a chiral center at the C2 position, the carbon atom bonded to both the carboxyl group and the ethyl substituent. This means the molecule can exist as two enantiomers, (R)-2-ethyl-4-methylpentanoic acid and (S)-2-ethyl-4-methylpentanoic acid. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, denoted as (±)-2-Ethyl-4-methylpentanoic acid[4].

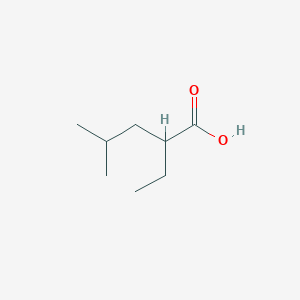

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and physicochemical properties is essential for regulatory, procurement, and experimental design purposes.

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 108-81-6, 56640-31-4 | Smolecule[2], Vulcanchem[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[4], Smolecule[2] |

| Molecular Weight | 144.21 g/mol | Smolecule[2], Vulcanchem[1] |

| SMILES | CCC(CC(C)C)C(=O)O | PubChem[4], Smolecule[2] |

| InChIKey | XTCNGAJYWUIFFB-UHFFFAOYSA-N | PubChem[4], Smolecule[2] |

| Physical State | Yellow to colorless liquid oil | Smolecule[2], Sigma-Aldrich |

| Density | 0.9 ± 0.1 g/cm³ | Smolecule[2] |

| pKa (Predicted) | 4.82 ± 0.21 | Guidechem[3] |

| Solubility | Limited in water; high in organic solvents | Smolecule[2] |

Retrosynthetic Analysis and Synthesis Protocol

The construction of α-substituted carboxylic acids is a common challenge in organic synthesis. The malonic ester synthesis is a robust and highly reliable method for preparing such compounds, making it an ideal choice for producing this compound.[5][6][7] This reaction sequence transforms simple alkyl halides into a carboxylic acid with two additional carbons, using diethyl malonate as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon.[8]

Causality of the Malonic Ester Synthesis Pathway

The core principle of this synthesis relies on the unusually high acidity of the α-protons in diethyl malonate (pKa ≈ 13). This acidity is a direct result of the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized across both adjacent carbonyl groups. This stable enolate is an excellent nucleophile, capable of reacting with alkyl halides in a predictable Sₙ2 fashion.[9][10]

For this compound, a dialkylation is required. This is achieved by performing the deprotonation and alkylation steps sequentially with two different alkyl halides before the final hydrolysis and decarboxylation.[9][11] The process involves:

-

First Alkylation: Formation of the malonate enolate followed by reaction with a primary alkyl halide (e.g., 1-bromo-2-methylpropane).

-

Second Alkylation: Deprotonation of the mono-alkylated malonic ester, followed by reaction with a second alkyl halide (e.g., ethyl bromide).

-

Saponification: Hydrolysis of both ester groups to form a disubstituted malonic acid.[8]

-

Decarboxylation: Heating the malonic acid derivative, which readily loses CO₂ to yield the final product.[5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of this compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Ethyl bromide (bromoethane)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, separatory funnel, heating mantle

Methodology:

Step 1 & 2: First Alkylation (Formation of Diethyl (2-methylpropyl)malonate)

-

Carefully dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification side reactions.[8]

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium enolate.[12]

-

Add 1-bromo-2-methylpropane (1.0 eq) dropwise to the enolate solution.

-

Remove the ice bath and heat the reaction mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.

-

Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude mono-alkylated product.

Step 3 & 4: Second Alkylation (Formation of Diethyl ethyl(2-methylpropyl)malonate) 6. Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described in step 1. 7. Add the crude diethyl (2-methylpropyl)malonate from the previous step dropwise to the cooled ethoxide solution and stir for 30 minutes. 8. Add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours. 9. Work up the reaction as described in step 5 to isolate the crude dialkylated malonic ester.

Step 5 & 6: Hydrolysis and Decarboxylation 10. To the crude dialkylated ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 3-4 hours to ensure complete saponification of both ester groups.[8] 11. Cool the reaction mixture to room temperature and acidify carefully by slowly adding concentrated HCl until the pH is ~1-2. This protonates the carboxylate salts to form the dicarboxylic acid. 12. Gently heat the acidified solution. Vigorous evolution of CO₂ gas will be observed as the substituted malonic acid decarboxylates. Continue heating until gas evolution ceases. 13. Cool the solution and extract the final product, this compound, with diethyl ether. Wash the organic layer, dry, and concentrate. The final product can be purified by vacuum distillation.

Spectroscopic Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data for this compound, which serves as a benchmark for sample analysis.

| Technique | Expected Observations |

| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~2.3 ppm (m, 1H): Multiplet for the chiral proton at C2. ~1.6 ppm (m, 2H): Multiplet for the -CH₂- protons of the ethyl group. ~1.4 ppm (m, 2H): Multiplet for the -CH₂- protons at C3. ~1.8 ppm (m, 1H): Multiplet for the -CH- proton at C4. ~0.9 ppm (t, 3H): Triplet for the terminal -CH₃ of the ethyl group. ~0.85 ppm (d, 6H): Doublet for the two equivalent -CH₃ groups at C4. |

| ¹³C NMR | ~180 ppm: Carboxylic acid carbonyl carbon (C1). ~50 ppm: Chiral methine carbon (C2). ~45 ppm: Methylene carbon (C3). ~25 ppm: Methine carbon (C4). ~22 ppm: Equivalent methyl carbons attached to C4. ~25 ppm: Methylene carbon of the ethyl group. ~12 ppm: Methyl carbon of the ethyl group. |

| FTIR (Neat) | 2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer. ~1700 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group. 2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups. |

| Mass Spec (EI) | m/z 144: Molecular ion peak (M⁺). Common Fragments: Loss of -OH (m/z 127), loss of -COOH (m/z 99), and characteristic alkyl chain fragmentation. |

Note: NMR chemical shifts (ppm) are referenced to TMS. Actual values may vary based on solvent and experimental conditions. Spectroscopic data for this compound is cataloged in databases such as PubChem.[4]

Applications and Biological Significance

While primarily a building block in organic synthesis[2], this compound has garnered attention in the field of pharmacology due to its structural relationship with valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Research into VPA analogues is often driven by the need to separate therapeutic effects from undesirable side effects, such as teratogenicity.

A significant finding is that, unlike many VPA analogues that inhibit cardiomyocyte differentiation, (±)-2-ethyl-4-methyl pentanoic acid does not exhibit this effect, which correlates with its lower in vivo embryotoxicity[1]. This distinction suggests that the specific arrangement of alkyl substituents in this compound may confer a more favorable safety profile, making it a compound of interest for designing next-generation therapeutics with reduced developmental toxicity[1].

Conclusion

This compound is a structurally well-defined chiral carboxylic acid. Its molecular architecture is readily accessible through classic and reliable synthetic methodologies like the malonic ester synthesis, for which a detailed and validated protocol has been provided. The compound's spectroscopic characteristics are predictable and allow for straightforward characterization. Its emerging biological profile, particularly its differentiation from more toxic VPA analogues, positions it as a valuable molecule for further investigation in drug development and medicinal chemistry. This guide provides the foundational and practical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their work.

References

- 1. This compound (108-81-6) for sale [vulcanchem.com]

- 2. Buy this compound | 108-81-6 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methylpentanoic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents available solubility data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing this compound in a laboratory and industrial setting.

Introduction to this compound

This compound, a branched-chain carboxylic acid with the molecular formula C8H16O2, is a compound of increasing interest in various fields, including pharmaceuticals, polymer science, and the development of biodegradable lubricants.[1] Its molecular structure, featuring a carboxylic acid functional group and a branched alkyl chain, imparts a unique combination of polar and non-polar characteristics.[1] This duality is central to its physical and chemical properties, most notably its solubility profile, which dictates its behavior in different solvent systems and is a critical parameter for its application in organic synthesis and formulation development.[1]

Understanding the solubility of this compound is paramount for its effective use. In pharmaceutical research, it is investigated as an analog of valproic acid, a widely used anticonvulsant and mood stabilizer.[2] In material science, its ester derivatives are explored for their potential as plasticizers and lubricants.[3] For these and other applications, precise knowledge of its solubility in a range of organic solvents is essential for reaction kinetics, purification processes, and formulation design.

This guide provides a foundational understanding of the factors governing the solubility of this compound, summarizes the available qualitative and quantitative data, and presents a robust experimental methodology for its determination.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The dissolution of this compound in an organic solvent is an interplay of these forces, primarily van der Waals forces and hydrogen bonding.

Molecular Structure and Polarity:

This compound possesses a polar carboxylic acid head and a non-polar hydrocarbon tail. The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents. The branched C8 alkyl chain, however, is hydrophobic and interacts primarily through London dispersion forces, favoring dissolution in non-polar solvents.[1] The overall solubility in a given solvent is a balance between these competing characteristics.

Intermolecular Interactions:

-

In Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. Dipole-dipole interactions also play a significant role.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces between the alkyl chain of the acid and the solvent molecules. The polar carboxylic acid group hinders solubility in these solvents.

The branched nature of the alkyl chain in this compound can also influence its solubility compared to its linear isomer, octanoic acid. Branching can disrupt crystal lattice formation in the solid state (though this compound is a liquid at room temperature) and can affect the extent of intermolecular interactions in solution.[1]

Solubility Profile of this compound

| Solvent Class | Solvent | This compound | 2-Ethylhexanoic acid | Valproic Acid |

| Polar Protic | Methanol | Slightly Soluble[3] | Soluble[1] | Soluble |

| Ethanol | - | Soluble[1] | ~30 mg/mL[2] | |

| Polar Aprotic | Acetone | - | Highly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | - | - | ~5 mg/mL[2] | |

| Dimethylformamide (DMF) | - | - | ~5 mg/mL[2] | |

| Chloroform | Slightly Soluble[3] | - | - | |

| Non-Polar | Diethyl Ether | - | Soluble[1] | - |

| Toluene | - | - | - | |

| Benzene | - | Soluble[1] | - | |

| Hexane | - | - | - | |

| Aqueous | Water | Limited/Insoluble[1] | Slightly Soluble | 1.3 - 2.0 mg/mL[5] |

Note on Data Availability: The lack of extensive quantitative solubility data for this compound underscores the importance of the experimental protocol detailed in the subsequent section for researchers requiring precise solubility values for their specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[6] The following protocol provides a detailed methodology for the quantitative determination of this compound solubility in organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (purity ≥95%)

-

Solvents: HPLC or analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Apparatus:

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or water bath with precise temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (0.22 µm)

-

-

Analytical System:

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column for carboxylic acid analysis (e.g., C18 reverse-phase)

-

Experimental Workflow

The workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the acid in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

-

To ensure complete separation of the liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the acid) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Analyze the diluted samples using a validated HPLC method.[7]

-

Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a liquid in a liquid solvent increases with temperature.[1] This is because higher temperatures provide more kinetic energy to overcome intermolecular forces between solute molecules.

-

Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent is a key determinant. A solvent with a polarity that is a good match for the overall polarity of this compound will be a better solvent.

-

Presence of Water: The presence of even small amounts of water in organic solvents can significantly affect the solubility of carboxylic acids.[8] Water can form hydrogen bonds with the carboxylic acid group, potentially increasing solubility in some polar organic solvents.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

The interplay of intermolecular forces between this compound and representative polar and non-polar solvents is depicted in the following diagram.

Caption: Dominant intermolecular forces between this compound and different solvent types.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be fully elucidated in the public domain, the theoretical principles and solubility trends of analogous compounds provide a strong predictive framework. The detailed, step-by-step experimental protocol presented herein offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of this compound is crucial for its successful application in scientific research and industrial development, and this guide serves as a valuable resource to that end.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. camachem.com [camachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Valproic acid Pharmaceutical Secondary Standard; Certified Reference Material 99-66-1 [sigmaaldrich.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. academic.oup.com [academic.oup.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

Spectroscopic data of 2-Ethyl-4-methylpentanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS No: 108-81-6), a branched-chain aliphatic carboxylic acid.[1][2] With the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol , a thorough structural elucidation is paramount for its application in research and development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

The narrative moves beyond simple data reporting, focusing on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, which lacks a strong chromophore for UV-Vis analysis, mass spectrometry provides the initial, crucial confirmation of its identity. The choice of electron ionization (EI) is strategic; it imparts significant energy into the molecule, inducing predictable fragmentation patterns that serve as a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile, thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and then ramps to 250°C at a rate of 10°C/minute.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Logical Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum provides a wealth of structural information. The highest m/z value peak (if present) corresponds to the molecular ion (M⁺•), which confirms the molecular weight of the compound. For this compound, the molecular ion peak is expected at m/z = 144 .[1][2]

The true power of EI-MS lies in analyzing the fragmentation pattern. The molecular ion is unstable and breaks apart into smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure.[3] The base peak, the most intense peak in the spectrum, represents the most stable and/or most readily formed fragment ion.[4][5]

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Structure of Fragment | Significance |

| 144 | [M]⁺• (Molecular Ion) | [C₈H₁₆O₂]⁺• | Confirms the molecular weight. |

| 115 | [M - C₂H₅]⁺ | [M - 29]⁺ | Loss of the ethyl group from the alpha-carbon. |

| 99 | [M - COOH]⁺ | [M - 45]⁺ | Loss of the carboxyl group as a radical. |

| 73 | [CH(C₂H₅)COOH]⁺ | Alpha-cleavage | Cleavage of the bond between C2 and C3. |

| 57 | [C₄H₉]⁺ | Isobutyl cation | Cleavage at the C2-C3 bond, forming a stable secondary carbocation. |

| 45 | [COOH]⁺ | Carboxyl cation | Represents the carboxylic acid functional group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, and these absorptions are detected. For this compound, IR spectroscopy provides definitive evidence of the carboxylic acid group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples with minimal preparation.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of this compound.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound is dominated by the features of the carboxylic acid group.

Table 2: Key Infrared Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid O-H (H-bonded) |

| 3000 - 2850 | Medium to strong | C-H stretch | Alkyl C-H |

| 1730 - 1700 | Strong, sharp | C=O stretch | Carboxylic acid C=O |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O |

| 960 - 900 | Medium | O-H bend | Carboxylic acid O-H (out-of-plane) |

The most diagnostic signal is the extremely broad O-H stretch from 3500-2500 cm⁻¹, which is a hallmark of the extensive hydrogen bonding between carboxylic acid molecules.[1] The sharp, intense C=O stretch around 1710 cm⁻¹ further confirms this functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for ¹H).

-

¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. Phase and baseline corrections are applied.

Logical Workflow for NMR Analysis

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).

Table 3: Predicted ¹H NMR Spectroscopic Data [1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 9.0 - 13.0 | Broad Singlet | 1H | Acidic proton, undergoes rapid exchange, deshielded. |

| CH (on C2) | 2.2 - 2.6 | Multiplet | 1H | Alpha to carbonyl, deshielded. |

| CH₂ (ethyl) | 1.5 - 1.8 | Multiplet | 2H | Coupled to adjacent CH and CH₃ protons. |

| CH (on C4) | 1.5 - 2.0 | Multiplet | 1H | Coupled to adjacent CH₂ and two CH₃ groups. |

| CH₂ (on C3) | 1.3 - 1.8 | Multiplet | 2H | Complex coupling pattern due to diastereotopic nature. |

| CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H | Coupled to adjacent CH₂ group. |

| CH₃ (on C4) | 0.9 - 1.1 | Doublet | 6H | Two equivalent methyl groups coupled to the CH at C4. |

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift indicates the carbon's electronic environment.

Table 4: Predicted ¹³C NMR Spectroscopic Data [1]

| Carbon Position | Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | 175 - 185 | Carbonyl carbon, highly deshielded. |

| C2 (CH) | 45 - 55 | Alpha to carbonyl. |

| C3 (CH₂) | 35 - 45 | Aliphatic methylene carbon. |

| C4 (CH) | 25 - 35 | Aliphatic methine carbon. |

| C5 & C6 (CH₃) | 20 - 30 | Diastereotopic methyl carbons on C4. |

| C7 (CH₂) | 20 - 30 | Ethyl group methylene. |

| C8 (CH₃) | 10 - 20 | Ethyl group methyl. |

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (144 g/mol ) and provides a fragmentation fingerprint. IR spectroscopy gives unambiguous evidence of the carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the complete carbon-hydrogen framework, confirming the connectivity and completing the structural puzzle. Each technique validates the findings of the others, leading to a confident and authoritative characterization of the molecule.

References

- 1. Buy this compound | 108-81-6 [smolecule.com]

- 2. This compound (108-81-6) for sale [vulcanchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Biological activity of 2-Ethyl-4-methylpentanoic acid

An In-Depth Technical Guide on the Biological Activity of 2-Ethyl-4-methylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a branched-chain carboxylic acid. While not as extensively studied as other fatty acids, its structural similarity to known bioactive compounds, particularly the antiepileptic drug valproic acid, has led to investigations into its biological effects. This guide provides a comprehensive overview of the known biological activities of this compound, its potential mechanisms of action, and established protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C8H16O2. Its structure features a carboxylic acid group with an ethyl and a 2-methylpropyl substituent at the alpha-carbon. These structural features are crucial in determining its interaction with biological systems.

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 139533 |

Known Biological Activities and Toxicological Profile

The primary area of research concerning this compound revolves around its role as a teratogen, a substance that can cause developmental abnormalities in a fetus. Its teratogenic potential has been primarily investigated in the context of its relationship to valproic acid, a known human teratogen.

Studies have demonstrated that this compound can induce exencephaly, a severe neural tube defect, in murine embryos. Research has shown that the (S)-enantiomer of this compound exhibits significantly higher teratogenic activity compared to its (R)-enantiomer. This stereospecificity suggests a specific interaction with a biological target, such as an enzyme or receptor, is responsible for its developmental toxicity.

Furthermore, research indicates that the teratogenic potency of this compound is comparable to that of other potent teratogenic analogs of valproic acid. This underscores the importance of its alpha-ethyl group in contributing to its biological activity.

Mechanism of Action: Insights from Valproic Acid Analogs

While the precise molecular mechanisms of this compound are not fully elucidated, significant insights can be drawn from the extensive research on valproic acid and its teratogenic metabolites. The leading hypotheses for the teratogenicity of these compounds include:

-

Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor. By inhibiting HDACs, it can alter gene expression patterns that are critical for normal embryonic development. It is plausible that this compound shares this property, leading to downstream dysregulation of developmental pathways.

-

Disruption of Wnt Signaling: The Wnt signaling pathway is fundamental for neural tube closure. Valproic acid has been shown to interfere with this pathway, and it is a likely mechanism for the observed neural tube defects.

-

Induction of Oxidative Stress: Some studies suggest that valproic acid can induce oxidative stress in developing embryos, leading to cellular damage and developmental abnormalities.

-

Perturbation of Folic Acid Metabolism: Valproic acid is known to interfere with folate metabolism, a critical pathway for neural tube development.

The following diagram illustrates a hypothetical signaling pathway for the teratogenic effects of this compound, based on the known mechanisms of valproic acid.

Caption: Hypothetical signaling pathways for this compound-induced teratogenicity.

Experimental Protocols for Assessing Biological Activity

To investigate the biological activity of this compound, particularly its teratogenic potential, researchers can employ a variety of in vivo and in vitro models.

In Vivo Murine Model for Teratogenicity Assessment

This protocol is a standard method for evaluating the teratogenic effects of a compound in a mammalian system.

1. Animal Model and Husbandry:

- Use time-mated pregnant mice (e.g., CD-1 strain).

- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

- The day a vaginal plug is observed is designated as gestational day (GD) 0.

2. Compound Administration:

- Prepare a solution of this compound in a suitable vehicle (e.g., saline or corn oil).

- On GD 8, administer a single intraperitoneal injection of the test compound to the pregnant dams. A range of doses should be used to establish a dose-response relationship.

- Include a vehicle control group and a positive control group (e.g., valproic acid).

3. Embryo Collection and Analysis:

- On GD 10, euthanize the dams by cervical dislocation.

- Isolate the uteri and dissect the embryos from the surrounding membranes in physiological saline.

- Examine the embryos under a dissecting microscope for the presence of neural tube defects (e.g., exencephaly) and other gross malformations.

- Score the embryos as normal or abnormal.

4. Data Analysis:

- Calculate the percentage of malformed embryos per litter for each dose group.

- Use appropriate statistical methods (e.g., Chi-square test or Fisher's exact test) to compare the incidence of malformations between the treated and control groups.

The following diagram outlines the workflow for the in vivo teratogenicity assay.

Caption: Workflow for in vivo assessment of teratogenicity in a murine model.

In Vitro Assays for Mechanistic Studies

To probe the molecular mechanisms of this compound, several in vitro assays can be utilized.

-

HDAC Inhibition Assay: Commercially available kits can be used to quantify the inhibitory activity of this compound on HDAC enzymes. These assays typically involve a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal.

-

Wnt Reporter Assay: Cell lines containing a Wnt-responsive reporter gene (e.g., TOP-Flash luciferase reporter) can be treated with this compound. A change in reporter gene expression would indicate an effect on the Wnt signaling pathway.

-

Oxidative Stress Assays: The induction of oxidative stress can be measured in cultured cells (e.g., embryonic stem cells or neural progenitor cells) by quantifying reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

Future Research Directions

The study of this compound is an active area of research with several promising avenues for future investigation:

-

Elucidation of Specific Molecular Targets: Identifying the specific enzymes or receptors that interact with this compound will be crucial for a complete understanding of its biological activity.

-

Structure-Activity Relationship Studies: Synthesizing and testing additional analogs of this compound will help to define the structural features that are critical for its teratogenic effects.

-

Investigation of Other Potential Biological Activities: While the focus has been on teratogenicity, it is possible that this compound possesses other biological activities that have yet to be explored.

-

Development of Potential Therapeutic Applications: A thorough understanding of the mechanisms of action of this compound could potentially lead to the development of novel therapeutic agents, for example, by modifying its structure to eliminate teratogenicity while retaining other desired activities.

Conclusion

This compound is a biologically active molecule with demonstrated teratogenic effects in animal models. Its structural similarity to valproic acid provides a strong foundation for investigating its mechanisms of action, which likely involve the inhibition of histone deacetylases and disruption of key developmental signaling pathways. The experimental protocols outlined in this guide provide a framework for further research into the biological activities of this and related compounds. Continued investigation is essential for a comprehensive understanding of its toxicological profile and for exploring any potential therapeutic applications.

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid and its Derivatives

Introduction

Branched-chain carboxylic acids represent a pivotal class of organic molecules, serving as versatile building blocks in synthetic chemistry and as key pharmacophores in drug discovery. Their unique steric and electronic properties, conferred by their non-linear structure, allow for the fine-tuning of lipophilicity, metabolic stability, and receptor binding affinity. Within this class, 2-Ethyl-4-methylpentanoic acid stands out as a compound of significant interest, particularly due to its structural relationship to the widely used anticonvulsant, Valproic Acid (VPA).

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, and known applications, with a special focus on its pharmacological profile and potential as a safer therapeutic alternative.

Part 1: Core Molecular Profile

This compound is a chiral carboxylic acid characterized by an eight-carbon backbone.[1] Its structure features an ethyl group at the alpha-position (C2) and a methyl group at the gamma-position (C4) relative to the carboxyl group. This specific arrangement of alkyl substituents is crucial to its chemical behavior and biological activity.

Physicochemical and Computed Properties

The compound's physical and chemical properties are fundamental to its handling, formulation, and mechanism of action. It exists as a liquid at room temperature, appearing as a yellow to colorless oil.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [2][3][4] |

| Molecular Weight | ~144.21 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 108-81-6, 56640-31-4 | [2][3][5] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.82 ± 0.21 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| Rotatable Bond Count | 4 | [6] |

| Solubility | Limited in water, high in organic solvents | [1] |

Note: The literature shows multiple CAS numbers associated with this compound.[3]

Structural Identifiers

| Identifier Type | Value | Source(s) |

| SMILES | CCC(CC(C)C)C(=O)O | [2][3] |

| InChI | InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | [2][3] |

| InChIKey | XTCNGAJYWUIFFB-UHFFFAOYSA-N | [2][3][4] |

Part 2: Synthesis Methodologies

The synthesis of this compound can be approached through several classic organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Common strategies include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of ester precursors.[1]

A robust and highly adaptable method for synthesizing α-substituted carboxylic acids is the malonic ester synthesis. This pathway offers precise control over the introduction of alkyl groups onto the α-carbon.

Illustrative Protocol: Malonic Ester Synthesis

This protocol describes a logical, field-proven workflow for synthesizing α-alkylated carboxylic acids, adapted for the specific target of this compound. The causality of each step is explained to provide a deeper understanding of the reaction mechanism.

Core Principle: The malonic ester synthesis relies on the high acidity of the α-protons of a malonic ester, which can be easily deprotonated to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. A subsequent hydrolysis and decarboxylation sequence yields the final carboxylic acid.[7]

Step-by-Step Protocol:

-

Enolate Formation:

-

Action: Diethyl malonate is treated with a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), in an anhydrous ethanol solvent.

-

Causality: The ethoxide ion abstracts a proton from the α-carbon of diethyl malonate. This proton is particularly acidic because the resulting negative charge is stabilized by resonance across two adjacent carbonyl groups. This step quantitatively generates the nucleophilic diethyl malonate enolate.

-

-

First Alkylation (Introduction of the Isobutyl Group):

-

Action: 1-bromo-2-methylpropane is added to the enolate solution.

-

Causality: The enolate performs a nucleophilic attack on the electrophilic carbon of the alkyl halide via an Sₙ2 mechanism, displacing the bromide ion and forming a C-C bond. This introduces the "4-methylpentan" portion of the final structure.

-

-

Second Alkylation (Introduction of the Ethyl Group):

-

Action: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-proton, followed by the addition of ethyl iodide.

-

Causality: The process of enolate formation and nucleophilic attack is repeated. This second alkylation step is crucial for creating the α-ethyl substitution, a key structural feature of the target molecule.

-

-

Saponification and Acidification:

-

Action: The resulting diethyl 2-ethyl-2-(2-methylpropyl)malonate is heated with a strong aqueous base (e.g., potassium hydroxide) to hydrolyze both ester groups into carboxylates.[8] The reaction mixture is then cooled and acidified (e.g., with HCl or H₂SO₄).

-

Causality: Saponification converts the esters into a water-soluble dicarboxylate salt. Subsequent acidification protonates the carboxylates to form the corresponding dicarboxylic acid, which is often insoluble and precipitates or can be extracted.

-

-

Decarboxylation:

-

Action: The purified dicarboxylic acid is heated.

-

Causality: β-keto acids (and their malonic acid analogues) are thermally unstable. Heating induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide (CO₂), yielding the final product: this compound.[7]

-

Synthesis Workflow Diagram

Caption: Malonic ester synthesis pathway for this compound.

Part 3: Pharmacological Significance & Applications

While this compound serves as a chemical intermediate and has potential use in materials like biodegradable lubricants, its most compelling application lies in pharmacology, specifically as an analogue of Valproic Acid (VPA).[1]

The Valproic Acid Analogue Context

Valproic acid (2-propylpentanoic acid) is a widely prescribed antiepileptic drug (AED).[9] However, its use is associated with significant teratogenicity, including an increased risk of neural tube defects and cardiac malformations in developing embryos.[9][10] This severe side effect drives the search for safer, structurally related alternatives that retain therapeutic efficacy but exhibit reduced developmental toxicity.

A Differentiated Profile in Developmental Cardiotoxicity

A pivotal study investigated the effects of a series of VPA analogues on the differentiation of embryonic stem cells into cardiomyocytes—a key process in heart development.[11] This assay, the Embryonic Stem Cell Test (EST), serves as a powerful in vitro screening tool to predict developmental toxicity.

Key Findings:

-

The study demonstrated that VPA and several of its analogues dose-dependently inhibited the formation of functional, beating cardiomyocytes.[10][11] This in vitro effect correlates well with the known in vivo embryotoxicity and cardiotoxicity of these compounds.[11]

-

Crucially, (±)-2-ethyl-4-methylpentanoic acid was the sole exception. It did not inhibit cardiomyocyte differentiation, even at concentrations where other analogues showed significant toxic effects.[11]

Interpretation for Drug Development: This finding is highly significant. It suggests that the specific structural modifications in this compound—namely the ethyl group at C2 and the branched isobutyl moiety—may decouple the compound's therapeutic mechanism from its teratogenic pathway. The mechanism of VPA's teratogenicity is thought to involve the induction of reactive oxygen species (ROS), which disrupts normal cellular development.[10] The unique structure of this compound may prevent this off-target effect. This makes it a prime candidate for further investigation as a potentially less embryotoxic alternative to VPA.

Comparative Biological Activity Diagram

Caption: Contrasting effects on cardiomyocyte differentiation and embryotoxicity potential.

Part 4: Known Derivatives and Future Directions

The core structure of this compound provides a scaffold for creating derivatives with modified properties.

-

Ester Derivatives: Compounds like ethyl 2-formyl-4-methylpentanoate are known.[12] Esterification of the carboxylic acid is a common strategy to create prodrugs, which can improve oral bioavailability or alter pharmacokinetic profiles.

-

Hydroxylated Derivatives: The introduction of hydroxyl groups can create metabolites or analogues with different polarity and potential for further functionalization.

The favorable toxicological profile of the parent acid warrants further exploration. Future research should focus on:

-

Confirming Therapeutic Activity: Assessing whether this compound retains the anticonvulsant or other therapeutic properties of VPA.

-

Stereoselective Synthesis and Testing: As the molecule is chiral, synthesizing and testing the individual enantiomers is critical, as they may have different efficacy and toxicity profiles.

-

Derivative Screening: Synthesizing and screening a library of ester, amide, and other derivatives to optimize for potency, selectivity, and drug-like properties.

Part 5: Safety and Handling

As a carboxylic acid, this compound requires careful handling. It is classified as a hazardous substance.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. Buy this compound | 108-81-6 [smolecule.com]

- 2. This compound | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (108-81-6) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 56640-31-4 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant valproic acid inhibits cardiomyocyte differentiation of embryonic stem cells by increasing intracellular levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potency ranking of valproic acid analogues as to inhibition of cardiac differentiation of embryonic stem cells in comparison to their in vivo embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Formyl-4-methylpentanoic acid, ethyl ester | C9H16O3 | CID 568181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid and an analogue of the well-known anticonvulsant, valproic acid. While the specific historical details of its initial discovery remain elusive in readily available literature, this document consolidates current knowledge on its synthesis, physicochemical properties, and emerging biological significance. By examining its relationship with valproic acid and highlighting its unique characteristics, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and other scientific fields.

Introduction: Unveiling a Valproic Acid Analogue

This compound, also known by synonyms such as 2-Ethyl-4-methylvaleric acid, is an organic compound with the chemical formula C₈H₁₆O₂.[1][2] As a branched-chain carboxylic acid, its structure is characterized by an ethyl group at the alpha-carbon (position 2) and a methyl group at the gamma-carbon (position 4) of a pentanoic acid backbone. This structural similarity to valproic acid (2-propylpentanoic acid), a cornerstone in the treatment of epilepsy and bipolar disorder, has prompted scientific interest in its comparative biological activities.

While the historical record of valproic acid's first synthesis by Beverly S. Burton in 1882 is well-documented, the precise origins of this compound are not as clearly defined in existing scientific literature. Its study appears to have gained momentum with the broader investigation of valproic acid analogues, driven by the desire to understand the structure-activity relationships of this important class of compounds and to develop derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [2] |

| CAS Number | 108-81-6, 56640-31-4 | [1][3] |

| Appearance | Yellow to colorless liquid/oil | |

| Odor | Characteristic organic acid odor |

Solubility and Density

This compound exhibits limited solubility in water, a characteristic attributed to its significant hydrophobic alkyl portion. Conversely, it demonstrates high solubility in common organic solvents, making it amenable to a wide range of organic reactions and formulations. Its density is approximately 0.9 g/cm³, indicating it is less dense than water.

Synthesis Methodologies

The synthesis of this compound can be achieved through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Malonic Ester Synthesis

A classic and versatile method for the preparation of substituted carboxylic acids is the malonic ester synthesis. This pathway offers a high degree of control over the final structure.

Workflow for Malonic Ester Synthesis:

Caption: Malonic ester synthesis pathway for this compound.

Step-by-Step Protocol:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.

-

First Alkylation: The enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane, via an SN2 reaction to introduce the isobutyl group.

-

Second Alkylation: The resulting monoalkylated malonic ester is treated again with a strong base to form a new enolate, which is then reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is subjected to acidic hydrolysis (e.g., using aqueous acid with heat) to convert the ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

Other Synthetic Routes

Alternative synthetic strategies include:

-

Oxidation of the Corresponding Aldehyde: 2-Ethyl-4-methylpentanal can be oxidized using a suitable oxidizing agent to yield the carboxylic acid.

-

Hydrolysis of the Corresponding Ester: The hydrolysis of ethyl 2-ethyl-4-methylpentanoate provides a direct route to the acid.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data is available in public databases such as PubChem.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[1]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.

-

Biological Significance and Potential Applications

The primary interest in this compound stems from its structural relationship to valproic acid. Research into analogues of valproic acid is often aimed at discovering compounds with similar or improved therapeutic efficacy but with a more favorable side-effect profile.

Comparison with Valproic Acid Analogues

A noteworthy finding is that, unlike many other valproic acid analogues, (±)-2-ethyl-4-methyl pentanoic acid did not inhibit cardiomyocyte differentiation in a study. This suggests a potentially different biological activity profile, which could be significant in the context of the known embryotoxicity of valproic acid. This distinction warrants further investigation into its mechanism of action and potential for reduced developmental toxicity.

Potential Applications

While still in the realm of research, potential applications for this compound and its derivatives include:

-

Pharmaceutical Intermediates: As a building block in the synthesis of more complex molecules with potential therapeutic value.

-